molecular formula C13H16O5S B1519228 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid CAS No. 1096927-56-8

3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid

Cat. No. B1519228
M. Wt: 284.33 g/mol
InChI Key: LTXJILRSXBVWQO-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and its role or use in various applications.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other conditions.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to determine the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa or pKb), and others.


Scientific Research Applications

Analytical Applications

Vibrational and Surface-Enhanced Raman Spectra Studies : Research on vanillic acid, a methoxybenzoic acid derivative, highlighted its potential in analytical applications. Vibrational spectroscopy, including infrared and Raman spectra, supported by quantum chemical computations, has been utilized to study vanillic acid's spectral fingerprints. This research facilitates analytical applications for detecting vanillic acid at picomolar concentrations using surface-enhanced Raman scattering (SERS) in silver colloidal solutions (Clavijo, Menendez, & Aroca, 2008).

Encapsulation for Controlled Release

Flavor Molecule Encapsulation : A study explored the successful intercalation of vanillic acid into layered double hydroxide (LDH) to produce nanohybrids for controlled flavor release in foods. This encapsulation method demonstrates a novel approach for enhancing food flavoring agents' stability and controlled release (Hong, Oh, & Choy, 2008).

Photodynamic Therapy for Cancer

Photosensitizer Development : Research into novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising properties for photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, crucial for effective PDT in cancer treatment, highlighting the potential therapeutic applications of methoxybenzoic acid derivatives in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Synthesis and Testing for Antibacterial Activity : Novel ester/hybrid derivatives of vanillic acid were synthesized and evaluated for their antibacterial activity. This research signifies the potential of methoxybenzoic acid derivatives as building blocks for developing new chemotherapeutic agents with antimicrobial properties (Satpute, Gangan, & Shastri, 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards. It’s typically summarized in a Material Safety Data Sheet (MSDS).


Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.


properties

IUPAC Name

3-cyclopentylsulfonyl-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S/c1-18-11-7-6-9(13(14)15)8-12(11)19(16,17)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXJILRSXBVWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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